Log Kow Across C8–C12 Acetals
Dodecanal dimethyl acetal (C12) exhibits a Log Kow of 5.13, substantially higher than decanal dimethyl acetal (C10, Log Kow 4.15) and octanal dimethyl acetal (C8, Log Kow 3.17), reflecting a 1.96 log unit increase—approximately 91-fold greater lipophilicity than the C8 homolog [1][2][3]. Each additional two-carbon chain increment adds roughly 0.98–1.0 Log Kow units. This property directly governs partitioning into hydrophobic media (oils, waxes, lipid bilayers), octanol/water distribution in multi-phase formulations, and bioaccumulation potential in environmental risk assessment [3].
| Evidence Dimension | Log Kow (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Log Kow = 5.13 [US EPA, 2012a] |
| Comparator Or Baseline | Octanal dimethyl acetal (C8): Log Kow = 3.17; Decanal dimethyl acetal (C10): Log Kow = 4.15 [EPI Suite v4.11] |
| Quantified Difference | Δ Log Kow = +1.96 vs. C8; Δ Log Kow = +0.98 vs. C10 |
| Conditions | Estimated/predicted values from standardized RIFM safety assessment data (US EPA EPI Suite v4.11 for C8, C10; US EPA 2012a for C12) |
Why This Matters
A Log Kow difference of ~2 units translates to approximately 100-fold difference in lipid-phase partitioning, making the C12 acetal functionally non-interchangeable with the C8 acetal in oil-based or emulsion formulations.
- [1] Api, A.M. et al. Update to RIFM fragrance ingredient safety assessment, octanal dimethyl acetal, CAS Registry Number 10022-28-3. Food and Chemical Toxicology, 2025, 115555. Log KOW: 3.17 (EPI Suite v4.11). View Source
- [2] Api, A.M. et al. Update to RIFM fragrance ingredient safety assessment, decanal dimethyl acetal, CAS Registry Number 7779-41-1. Food and Chemical Toxicology, 2025. Log KOW: 4.15 (EPI Suite v4.11). View Source
- [3] Api, A.M. et al. RIFM fragrance ingredient safety assessment, dodecanal dimethyl acetal, CAS Registry Number 14620-52-1. Food and Chemical Toxicology, 2018, 118, S54-S63. Log Kow: 5.13 [US EPA, 2012a]. View Source
